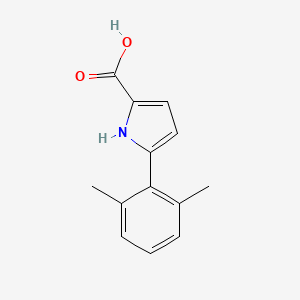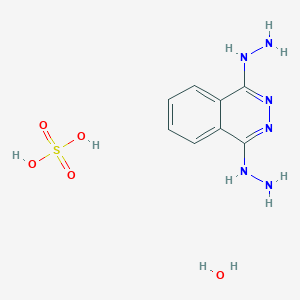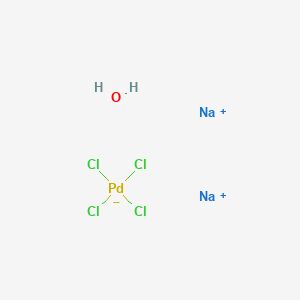
Disodium;tetrachloropalladium(2-);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;tetrachloropalladium(2-);hydrate, also known as disodium tetrachloropalladate(II), is an inorganic compound with the chemical formula Na₂PdCl₄·xH₂O. This compound is a reddish-brown powder that is soluble in water and acetic acid. It is commonly used in chemical synthesis and as a catalyst in various reactions .
Méthodes De Préparation
Disodium;tetrachloropalladium(2-);hydrate can be prepared by reacting palladium(II) chloride with the appropriate alkali metal chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ] The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form . Industrial production methods involve similar processes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Disodium;tetrachloropalladium(2-);hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.
Coordination Reactions: It can form complexes with acetonitrile or benzonitrile, which are reactive and can further react with phosphines.
Common reagents used in these reactions include phosphines, acetonitrile, and benzonitrile. The major products formed are phosphine complexes of palladium, which are useful in various catalytic processes.
Applications De Recherche Scientifique
Disodium;tetrachloropalladium(2-);hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in Pd allergy patch testing to diagnose palladium allergies.
Industry: It is used in the production of noble-metal nanostructures with controlled morphologies.
Mécanisme D'action
The mechanism by which disodium;tetrachloropalladium(2-);hydrate exerts its effects involves the formation of palladium complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Disodium;tetrachloropalladium(2-);hydrate can be compared with other similar compounds, such as:
Disodium tetrachloroplatinate(II): Similar in structure but contains platinum instead of palladium.
Disodium tetrachloronickelate(II): Contains nickel and has different catalytic properties.
The uniqueness of this compound lies in its specific reactivity and catalytic properties, making it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
Cl4H2Na2OPd |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
disodium;tetrachloropalladium(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
Clé InChI |
SCTDRPALYUTNLG-UHFFFAOYSA-J |
SMILES canonique |
O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


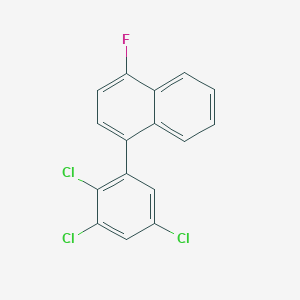
![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
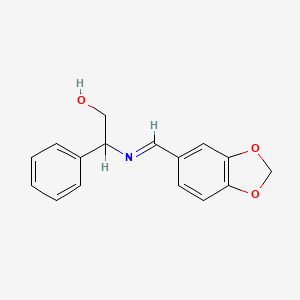
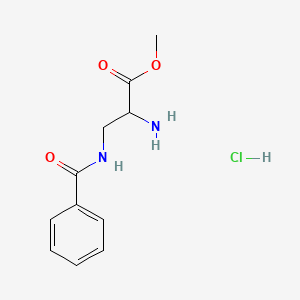
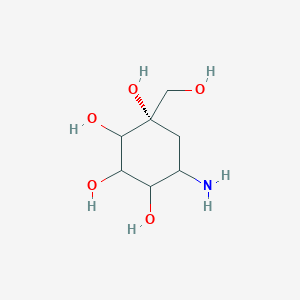
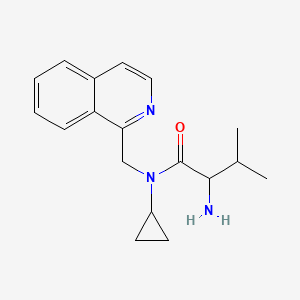

![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
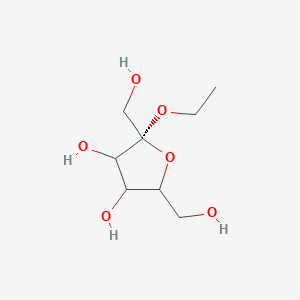
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)

